molecular formula C27H25BrN4O2S B2975511 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-94-2

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2975511
CAS RN: 887220-94-2
M. Wt: 549.49
InChI Key: VYQDCVQRJRSOJM-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H25BrN4O2S and its molecular weight is 549.49. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties of Thiazolothiazole-based Copolymers

Research by Akpinar et al. (2013) delves into the synthesis and properties of thiazolo[5,4-d]thiazole-containing donor-acceptor type alternating copolymers. These copolymers, synthesized via Stille coupling polymerization, exhibit multichromic properties with low band-gap values, showcasing their potential for electrochromic applications due to their decent electrochemical and electrochromic properties alongside solution processability (Akpinar, Udum, & Toppare, 2013).

Antimicrobial and Antiviral Activities

A study by Khan et al. (2014) introduces new triazolothiadiazole and triazolothiadiazine derivatives with potential as kinesin Eg5 and HIV inhibitors. Their synthesis, along with QSAR and modeling studies, reveal some compounds exhibiting significant antiviral activity against HIV-1 and HIV-2, alongside notable Eg5 inhibitory activity (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).

Synthesis and Characterization of Azole Derivatives

Başoğlu et al. (2013) synthesized 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide. These compounds, after being characterized through various spectroscopic methods, were tested for their antimicrobial activities, showing activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Antimycobacterial Activity of Thiazole Derivatives

Shinde et al. (2019) report on the synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and their preliminary antitubercular activity screening. These compounds demonstrated good activity against Mycobacterium tuberculosis H37Ra strain, with some showing IC50 values ranging from 0.58 to 8.23 µg/mL, indicating their potential as lead compounds for antitubercular therapy (Shinde, Mahulikar, Mhaske, Chakraborty, Choudhari, Phalle, Choudhari, & Sarkar, 2019).

Corrosion Inhibition Performance of Benzimidazole Derivatives

Yadav et al. (2013) explore the corrosion inhibition efficiency of three benzimidazole derivatives for mild steel in HCl. These inhibitors exhibit increased efficiency with concentration and adhere to the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O2S/c28-21-9-4-8-20(17-21)23(31-13-11-19(12-14-31)16-18-6-2-1-3-7-18)24-26(33)32-27(35-24)29-25(30-32)22-10-5-15-34-22/h1-10,15,17,19,23,33H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDCVQRJRSOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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